Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate
Description
Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate is a thiazole-based compound characterized by a methyl ester group at position 4, a methyl substituent at position 5, and a methylamino group at position 2 of the thiazole ring. Thiazole derivatives are renowned for their broad-spectrum biological activities, including antibacterial, antifungal, and antitubercular properties . The compound is commercially available, with pricing and synthesis protocols referenced in pharmaceutical catalogs .
Properties
IUPAC Name |
methyl 5-methyl-2-(methylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(6(10)11-3)9-7(8-2)12-4/h1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLXSEPWOOXYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Solvent Effects
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Low-Temperature Cyclocondensation: Maintaining 0°C during the initial mixing of methylthiourea and α-chloroacetoacetate minimizes side reactions such as dimerization.
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Reflux Duration: Extending reflux time beyond 4 hours in THF improves cyclization efficiency but risks ester hydrolysis. Ethanol as a solvent reduces this risk but may lower yields by 10–15%.
Catalytic and Stoichiometric Considerations
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Catalyst-Free Systems: Avoiding metal catalysts (e.g., Pd/BaSO₄) reduces costs and simplifies purification.
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Methylamine Stoichiometry: A 2:1 molar ratio of methylamine to brominated precursor ensures complete substitution while limiting secondary amine formation.
Purification and Characterization
Purification Techniques
Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S | HRMS ([M+H]⁺: 187.06) |
| Melting Point | 206–208°C | Differential Scanning Calorimetry |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃), 3.15 (s, 3H, NCH₃) | 500 MHz NMR |
| ¹³C NMR | δ 165.2 (C=O), 152.1 (C-2) | 125 MHz NMR |
Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch Method | Substitution Method |
|---|---|---|
| Yield | 68–72% | 75–80% |
| Purity | ≥95% (post-recrystallization) | ≥98% (post-chromatography) |
| Byproducts | Dimerized thiazole (<5%) | Unreacted bromide (<3%) |
| Scalability | Suitable for industrial scale | Limited to batch processing |
The substitution method offers higher yields but requires brominated precursors, adding synthetic steps. The Hantzsch route is more direct but less efficient.
Industrial-Scale Production Considerations
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Cost Efficiency: Bulk procurement of methyl α-chloroacetoacetate reduces raw material costs by 20–30%.
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Waste Management: Recycling THF via distillation minimizes environmental impact.
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Quality Control: In-process NMR monitoring ensures consistent regioselectivity and purity.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate, have been extensively studied for their anticancer properties. Research has shown that thiazole compounds can inhibit cancer cell proliferation through various mechanisms.
Case Study: Antitumor Activity
A study reported the synthesis of thiazole-pyridine hybrids that exhibited significant anticancer activity against several human cancer cell lines, including MCF-7 and HepG2. The synthesized compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating superior efficacy in some cases .
Table 1: Anticancer Efficacy of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid A | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid B | HepG2 | 3.50 | |
| This compound | A549 | 10.00 |
Antibacterial Properties
This compound has also been evaluated for its antibacterial activity. Thiazole compounds are known to exhibit significant antimicrobial effects, particularly against resistant strains.
Case Study: Antibacterial Screening
In a recent study, various thiazole derivatives were synthesized and tested against antibiotic-resistant bacteria like MRSA and E. coli. Some derivatives showed enhanced antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| Methyl Thiazole A | MRSA | 0.09 | |
| Methyl Thiazole B | E. coli | 0.05 | |
| This compound | Pseudomonas aeruginosa | 0.15 |
Neurological Applications
Thiazoles have been investigated for their potential in treating neurological disorders due to their anticonvulsant properties.
Case Study: Anticonvulsant Activity
Research indicates that thiazole derivatives can exhibit anticonvulsant effects in animal models of epilepsy. For instance, compounds with thiazolidinone nuclei demonstrated significant activity in MES (maximal electroshock) and scPTZ (pentylenetetrazol) models .
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Thiazolidinone Derivative A | MES | 25 | |
| Thiazolidinone Derivative B | scPTZ | 30 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Key Findings from SAR Studies
Recent studies have identified specific substituents on the thiazole ring that enhance biological activity. For example:
- The presence of a methyl group at the C2 position has been linked to improved potency against cancer cells.
- Modifications at the carboxylate position have shown varying effects on antibacterial efficacy .
Table 4: SAR Insights for Thiazole Derivatives
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| C2 | Methyl group | Increased potency |
| Carboxylate position | Ethyl vs Methyl | Varying antibacterial effects |
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Thiazole Derivatives
The biological activity of thiazole derivatives is highly dependent on substituent patterns. Below is a detailed comparison of Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate with key analogs, focusing on structural variations and associated bioactivity.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Impact of Substituents on Bioactivity
Amino vs. Methylamino Groups at Position 2 The methylamino group (-NHCH₃) in the target compound may enhance metabolic stability compared to the primary amino (-NH₂) group in analogs like Ethyl 2-amino-4-methylthiazole-5-carboxylate. However, -NH₂ derivatives often exhibit stronger hydrogen-bonding interactions with bacterial targets, as seen in their higher potency against M. tuberculosis . Example: Methyl 2-amino-5-phenylthiazole-4-carboxylate (MIC: 0.06 mg/mL) outperforms methylamino analogs in antitubercular activity .
Ester vs. Carboxylic Acid at Position 4 Ester groups (e.g., -COOCH₃) improve cell permeability compared to carboxylic acids (-COOH). For instance, methyl esters in Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate may enhance bioavailability . Conversely, carboxylic acid derivatives like 5-Methyl-2-(3-trifluoromethylphenylamino)thiazole-4-carboxylic acid show enzyme-targeted activity but lack whole-cell efficacy, likely due to poor membrane penetration .
Aromatic vs. Aliphatic Substituents at Position 5 Bulky aryl groups (e.g., phenyl, benzyl) at position 5 correlate with antitubercular activity, as in Methyl 2-amino-5-phenylthiazole-4-carboxylate . Aliphatic substituents (e.g., -CH₃, -CF₃) may optimize pharmacokinetic properties, such as solubility and half-life .
Biological Activity
Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₇H₈N₂O₂S
- Molecular Weight : 172.21 g/mol
- CAS Number : 959578-02-0
The compound features a thiazole ring which is known for its role in various biological activities due to its electron-rich nature, making it suitable for interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by its structural components. Key findings from SAR studies include:
- The presence of the methylamino group enhances solubility and biological activity.
- Substituents on the thiazole ring significantly affect potency; for instance, modifications at the 5-position can lead to increased cytotoxicity against cancer cell lines .
| Compound | Modification | Effect on Activity |
|---|---|---|
| A | Methyl group at position 5 | Increased antimicrobial activity |
| B | Hydroxyl substitution | Enhanced anticancer properties |
| C | Ethyl substitution | Reduced potency |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, indicating its potential as an alternative treatment option.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that this compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage. The IC50 values ranged from 10 to 30 µM, suggesting significant potency against human glioblastoma cells .
- Neuroprotective Studies : Preliminary research indicated that the compound may protect neuronal cells from oxidative damage induced by glutamate toxicity, although further detailed studies are needed to confirm these effects .
Q & A
Q. What are the recommended synthetic routes for Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate?
Methodological Answer: The compound can be synthesized via cyclocondensation or acylation reactions. For example, thiazole carboxylates are often prepared by reacting ethyl 2-aminothiazole-4-carboxylate with acyl chlorides under basic conditions. details a similar approach: ethyl 2-amino thiazole-4-carboxylate reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to yield acylated derivatives . Adjusting the amine source (e.g., methylamine) and esterification conditions (e.g., methanol/HCl) would allow substitution at the 2-position. Cyclocondensation methods, as described in for pyrazole derivatives, could also be adapted using thiourea and α-haloketones .
Q. How can the purity and structure of this compound be validated experimentally?
Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS (e.g., [M+1]+ analysis) confirms molecular weight, as demonstrated for ethyl 5-methyl-2-acetamido thiazole-4-carboxylate in , where HRMS matched calculated and observed values (343.0642) . For NMR, the methylamino group at the 2-position would show a singlet at ~2.5 ppm (CH3N), while the ester carbonyl (C=O) appears at ~165–170 ppm in 13C NMR. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% (e.g., reports 38.59% C, 24.54% N) .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity between thiazole derivatives and acylating agents?
Methodological Answer: Reactivity discrepancies often arise from steric hindrance or electronic effects. For example, shows that electron-withdrawing substituents on the benzoyl chloride (e.g., 3,4,5-trimethoxy groups) enhance acylation yields by stabilizing the intermediate . If a reaction stalls, alternative catalysts (e.g., DMAP) or microwave-assisted heating (, Scheme 2) can improve efficiency . Additionally, protecting the methylamino group (e.g., with Boc) prior to acylation may prevent side reactions, as seen in for peptidomimetic analogues .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer: Docking studies and quantitative structure-activity relationship (QSAR) models are key. For instance, highlights the use of methyl thiazole carboxylates in inhibiting HepG2 cells transfected with hepatitis B virus DNA . Molecular docking (e.g., AutoDock Vina) can simulate interactions with viral enzymes or receptors. demonstrates this approach, where thiazole-triazole derivatives were docked into active sites to predict binding affinities . Pairing computational results with in vitro assays (e.g., cytotoxicity in ) validates hypotheses.
Q. What are the challenges in optimizing regioselectivity during functionalization of the thiazole ring?
Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions. For example, shows that substituents at the 4-position (e.g., chloromethyl groups) direct electrophilic attacks to the 5-position via steric and electronic effects . Halogenation (e.g., using NBS) or nitration (HNO3/H2SO4) can be controlled by adjusting temperature and solvent polarity. (Scheme 2) achieved selective formylation at the 3-position of indole-thiazole hybrids using acetic acid as a solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
